N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide
Description
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a synthetic compound featuring a tetrahydroquinoline scaffold substituted with a methanesulfonyl group at the 1-position and a 2-methylbenzamide moiety at the 6-position.
Properties
IUPAC Name |
2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-6-3-4-8-16(13)18(21)19-15-9-10-17-14(12-15)7-5-11-20(17)24(2,22)23/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGILIMWKOSLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the quinoline derivative with 2-methylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s methanesulfonyl group distinguishes it from analogs with morpholine (), pyrrolidine (), or cyclopropane () substituents. This group may enhance metabolic stability compared to hydrolytically labile esters or amines .
Physicochemical Properties
- Solubility : Compounds with polar groups (e.g., morpholine in ) exhibit higher aqueous solubility, whereas the methanesulfonyl group in the target compound may balance lipophilicity and solubility .
- Chirality: highlights the impact of stereochemistry on biological activity, as enantiomers of compound 35 showed distinct optical rotations and purity profiles.
- Salt Formation : Several analogs (e.g., ) are converted to hydrochloride salts to improve bioavailability—a strategy applicable to the target compound if ionizable groups are present .
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Structural Characteristics
The compound features a tetrahydroquinoline moiety, a methanesulfonyl group, and an amide functional group. These structural components contribute to its solubility and biological interactions, making it a candidate for various therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties similar to those of known sulfonamide antibiotics. The sulfonamide group enhances its interaction with bacterial enzymes.
- Anticancer Properties : There is evidence that compounds with a tetrahydroquinoline structure can exhibit anticancer activity. The specific mechanisms involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The compound may also modulate inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural analogs:
- Enzyme Inhibition : The methanesulfonyl group may facilitate binding to active sites of enzymes involved in bacterial metabolism or cancer cell signaling pathways.
- Receptor Interaction : The tetrahydroquinoline core could interact with various receptors or transporters in cells, influencing signaling cascades related to growth and survival.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key features and activities:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Sulfamethoxazole | Sulfonamide group | Antibacterial | Widely used antibiotic |
| Quinolone derivatives | Heterocyclic structure | Antibacterial | Broad-spectrum activity |
| Tetrahydroquinoline derivatives | Similar core structure | Anticancer | Potentially novel mechanisms |
This comparison underscores the potential dual activity against bacteria and cancer cells that this compound may offer due to its specific combination of functional groups.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and provided insights into their pharmacological profiles:
- Study on Anticancer Activity : A study demonstrated that tetrahydroquinoline derivatives could inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
- Antimicrobial Efficacy Assessment : Research indicated that compounds similar to this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide?
Synthesis typically involves multi-step organic reactions, including sulfonylation of the tetrahydroquinoline core followed by coupling with 2-methylbenzamide. Key considerations:
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane is preferred for sulfonylation steps .
- Catalysts : Use of coupling agents like EDCI/HOBt improves amide bond formation efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures >95% purity .
Q. How can the molecular structure of this compound be characterized?
Structural validation requires a combination of techniques:
- NMR spectroscopy : and NMR confirm substituent positions and integration ratios (e.g., methanesulfonyl group at δ ~3.0 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths and angles, critical for verifying stereochemistry .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] for CHNOS: 377.13) .
Q. What are the solubility and stability profiles under varying experimental conditions?
- Solubility : Lipophilic nature favors organic solvents (DMSO, ethanol) but limits aqueous solubility. Solubility in PBS (pH 7.4) is typically <0.1 mg/mL, necessitating DMSO stock solutions for biological assays .
- Stability : Stable at room temperature in dark, dry conditions. Degrades under extreme pH (<3 or >10) via hydrolysis of the sulfonamide or amide bonds .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from assay variability or compound purity:
- Assay standardization : Use validated protocols (e.g., ATP-based viability assays for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer screens) .
- Batch consistency : Ensure purity (>95% via HPLC) and characterize stereochemistry (chiral SFC if applicable) .
- Mechanistic redundancy : Combine target-specific assays (e.g., kinase inhibition) with phenotypic screens to confirm on-target effects .
Q. What strategies are employed to elucidate the compound’s mechanism of action?
- Molecular docking : Use software like AutoDock Vina to predict binding to targets (e.g., kinases or GPCRs) based on sulfonamide and benzamide pharmacophores .
- Surface plasmon resonance (SPR) : Quantify binding affinity (K) to purified proteins (e.g., reported K values for similar compounds range 10–100 nM) .
- Gene expression profiling : RNA-seq or proteomics identifies downstream pathways (e.g., apoptosis markers like caspase-3) .
Q. How are pharmacokinetic properties assessed in preclinical studies?
- In vitro ADME :
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- Plasma protein binding : Equilibrium dialysis reveals unbound fraction (e.g., >90% binding for similar sulfonamides) .
- In vivo PK : Administer IV/orally to rodents and measure plasma half-life (t), C, and bioavailability .
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
